molecular formula C14H13N3O2S B2690309 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 537017-43-9

4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2690309
CAS No.: 537017-43-9
M. Wt: 287.34
InChI Key: MMJKBYLCILTRMH-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with furan and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with phenoxyacetic acid hydrazide, followed by cyclization with thiourea under acidic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the substituents.

    Substitution: The furan and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups to the furan or phenoxy rings.

Scientific Research Applications

4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with biological macromolecules, while the furan and phenoxy groups can enhance binding affinity and specificity. The thiol group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-one
  • 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-sulfonic acid

Uniqueness

This compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents, such as a sulfonic acid or a ketone group, which can alter their properties and applications.

Biological Activity

The compound 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol represents a significant class of triazole derivatives that have garnered attention due to their diverse biological activities. This article focuses on the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from furan and phenol derivatives. The general synthetic route includes:

  • Formation of the Triazole Ring : The initial step involves the reaction of furan derivatives with hydrazine or hydrazones to form the triazole ring.
  • Thiol Substitution : The introduction of the thiol group is achieved through nucleophilic substitution reactions involving appropriate thiol precursors.
  • Final Modifications : Further modifications may include alkylation or acylation to enhance biological activity.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, compounds featuring the 1,2,4-triazole core have shown promising results against various cancer cell lines:

  • Cytotoxicity Assays : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using MTT assays. Results indicated significant cytotoxic effects, especially against melanoma cells .
Cell LineEC50 (µM)
IGR3922.3 ± 2.5
MDA-MB-2319.7 ± 1.6
Panc-126.2 ± 1.0

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit activity against a range of bacteria and fungi:

  • Antibacterial Testing : The synthesized compound showed moderate antibacterial activity against strains such as E. coli, S. aureus, and B. subtilis.
MicroorganismActivity
E. coliModerate
S. aureusModerate
B. subtilisModerate

Antioxidant Properties

The antioxidant activity of triazole-thiol derivatives has been investigated due to their potential in mitigating oxidative stress-related diseases:

  • DPPH Radical Scavenging Assay : The compound demonstrated significant free radical scavenging ability, indicating its potential as an antioxidant agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact effectively with various biological receptors.
  • Induction of Apoptosis : Studies suggest that triazole derivatives may induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in cell proliferation and survival pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of triazole-thiol compounds:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.
  • Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c20-14-16-15-13(10-19-11-5-2-1-3-6-11)17(14)9-12-7-4-8-18-12/h1-8H,9-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJKBYLCILTRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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